molecular formula C13H12FNOS B5552754 N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide

N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide

Cat. No.: B5552754
M. Wt: 249.31 g/mol
InChI Key: BXAAUOBCGBLGIW-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H12FNOS and its molecular weight is 249.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide is 249.06236334 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Crystallography

Research on similar compounds, such as N-substituted pyrazoline derivatives, reveals the geometric parameters and potential for intramolecular interactions, which might be relevant for understanding the chemical behavior and potential applications of N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide. Studies have highlighted how substitutions on the phenyl group can significantly affect molecular conformation and intermolecular bonding patterns, suggesting potential areas of exploration for N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide in material science or pharmaceuticals (Köysal et al., 2005).

Molecular Imaging and Neurological Applications

Fluorinated derivatives similar to the subject compound have been utilized in molecular imaging, particularly in positron emission tomography (PET) scans for studying brain receptors in neurological disorders such as Alzheimer's disease. The fluorine-18 labeled compounds offer insights into receptor densities and brain function, suggesting that N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide could be modified for similar biomedical imaging applications (Kepe et al., 2006).

Fluorescence and Sensing Applications

Compounds with structural similarities to N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide have been explored for their fluorescent properties and potential as chemosensors. The introduction of thiophene and related heterocyclic motifs has been shown to result in materials with tunable fluorescent properties, which could be leveraged in the design of new sensors or optoelectronic devices (Witalewska et al., 2019).

Antimicrobial and Biological Activities

Research on thiophene-containing compounds highlights their broad spectrum of biological activities, including antimicrobial effects. This suggests that derivatives of N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide could be synthesized and evaluated for potential antimicrobial or therapeutic applications, expanding the scope of research into their biological efficacy (Limban et al., 2011).

Optoelectronics and Material Science

The structural moiety of thiophene has been extensively studied for its application in material science, particularly in the development of organic semiconductors, solar cells, and other optoelectronic devices. The electronic properties of thiophene-based compounds, such as N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide, make them candidates for exploration in these fields, potentially leading to innovations in flexible electronics, photovoltaic materials, and more efficient light-emitting devices (Cheng et al., 2014).

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNOS/c14-11-5-3-10(4-6-11)7-8-15-13(16)12-2-1-9-17-12/h1-6,9H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAAUOBCGBLGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.